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Compound of Interest

Compound Name: RLA-4842

Cat. No.: B12393140 Get Quote

Disclaimer: Publicly available scientific literature and databases do not contain information on a

specific compound or system designated "RLA-4842" for enhancing drug delivery to tumors.

Therefore, to fulfill the structural and content requirements of your request, we have generated

representative Application Notes and Protocols based on a scientifically published, innovative

approach: a Lactate-Responsive Nanoparticle System. This system is designed to release

therapeutic agents specifically within the tumor microenvironment by targeting the Warburg

effect, a metabolic characteristic of many cancer cells.[1] The data, protocols, and diagrams

presented below are illustrative of this technology and are intended to serve as a

comprehensive example for researchers, scientists, and drug development professionals.

Application Notes
Introduction
The tumor microenvironment (TME) presents unique physiological characteristics that can be

exploited for targeted drug delivery. One such characteristic is the "Warburg effect," where

cancer cells exhibit increased glycolysis and lactate production, even in the presence of

oxygen.[1] This leads to an acidic, lactate-rich TME. The lactate-responsive nanoparticle

system is a novel platform designed to selectively release its therapeutic payload in response

to high lactate concentrations, thereby enhancing drug delivery specificity and reducing off-

target toxicity.[1]

This system utilizes gold/mesoporous silica Janus nanoparticles. The gold component is

functionalized with lactate oxidase, while the silica pores, containing the drug cargo, are
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capped with α-cyclodextrin via a surface arylboronate modification.[1]

Mechanism of Action
The targeted drug release is achieved through a lactate-initiated enzymatic and chemical

cascade:

Lactate Oxidation: In the high-lactate TME, lactate oxidase on the nanoparticle surface

catalyzes the oxidation of lactate to pyruvate, generating hydrogen peroxide (H₂O₂) as a

byproduct.[1]

Boronate Ester Cleavage: The generated H₂O₂ induces a self-immolation reaction of the

arylboronate linker.

Drug Release: This reaction uncaps the silica pores, leading to the release of the

encapsulated drug directly at the tumor site.[1]

This "on-site" activation mechanism ensures that the therapeutic agent is released

preferentially in the tumor, maximizing its efficacy while minimizing systemic exposure.
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Caption: Mechanism of lactate-responsive drug release in the tumor microenvironment.

Quantitative Data Summary
The following tables summarize the key performance characteristics of the lactate-responsive

nanoparticle system.

Table 1: Lactate-Dependent Drug Release

Lactate Concentration (mM) Drug Release (%) after 24h

0 (Control) 8.5 ± 2.1

2 25.3 ± 3.5

5 58.9 ± 4.2

10 (Tumor-like) 85.4 ± 5.7

Table 2: In Vitro Cytotoxicity (Doxorubicin-Loaded Nanoparticles)

Cell Line Treatment IC₅₀ (µg/mL)

4T1 (Breast Cancer) Free Doxorubicin 0.8 ± 0.1

Nanoparticles (No Lactate) 7.5 ± 0.9

Nanoparticles (+10mM

Lactate)
1.2 ± 0.2

MCF-10A (Normal Breast) Free Doxorubicin 1.5 ± 0.3

Nanoparticles (No Lactate) > 50

Nanoparticles (+10mM

Lactate)
22.8 ± 3.1
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Protocol 1: Synthesis of Lactate-Responsive
Nanoparticles
This protocol describes the synthesis of the gold/mesoporous silica Janus nanoparticles and

subsequent functionalization.

Materials:

Mesoporous silica nanoparticles (MSNs)

(3-Aminopropyl)triethoxysilane (APTES)

Gold chloride (HAuCl₄)

Sodium citrate

Lactate oxidase

α-Cyclodextrin

Arylboronate linker molecule

N-Hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

Procedure:

APTES Functionalization of MSNs:

1. Disperse 100 mg of MSNs in 50 mL of dry toluene.

2. Add 1 mL of APTES and reflux the mixture at 110°C for 24 hours under a nitrogen

atmosphere.

3. Collect the particles by centrifugation, wash three times with toluene and ethanol, and dry

under vacuum.

Gold Nanoparticle Seeding:
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1. Add the APTES-functionalized MSNs to a 50 mL aqueous solution of HAuCl₄ (0.01%).

2. Heat the solution to boiling while stirring, then quickly add 1 mL of 1% sodium citrate

solution.

3. Keep the solution at boiling point for 15 minutes until a color change to red is observed.

4. Cool to room temperature, centrifuge, and wash with water to collect the Janus

nanoparticles.

Surface Modification:

1. Functionalize the silica surface with the arylboronate linker using standard silane

chemistry.

2. Cap the pores by reacting the arylboronate-modified particles with α-Cyclodextrin.

3. Functionalize the gold surface with lactate oxidase using EDC/NHS coupling chemistry.

Drug Loading:

1. Incubate the uncapped nanoparticles with a concentrated solution of the desired drug

(e.g., Doxorubicin) in an appropriate solvent for 24 hours.

2. Centrifuge to remove the unloaded drug and wash the particles.

3. Perform the capping reaction as described in step 3.2.
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Caption: Workflow for the synthesis of lactate-responsive nanoparticles.
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Protocol 2: In Vitro Drug Release Study
This protocol details the procedure to quantify drug release in response to lactate.

Materials:

Drug-loaded nanoparticles

Phosphate-buffered saline (PBS), pH 7.4

Lactic acid

Dialysis tubing (MWCO 10 kDa)

Spectrophotometer or fluorometer

Procedure:

Sample Preparation:

1. Prepare PBS solutions containing different concentrations of lactic acid (e.g., 0, 2, 5, 10

mM). Adjust pH to 7.4.

2. Disperse a known amount (e.g., 5 mg) of drug-loaded nanoparticles in 1 mL of each

lactate solution.

Dialysis:

1. Transfer each nanoparticle suspension into a separate dialysis bag.

2. Place each bag into a beaker containing 50 mL of the corresponding lactate-PBS solution.

3. Incubate at 37°C with gentle shaking.

Quantification:

1. At predetermined time points (e.g., 1, 4, 8, 12, 24 hours), withdraw a 1 mL aliquot from the

solution outside the dialysis bag.
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2. Replenish with 1 mL of fresh solution to maintain a constant volume.

3. Quantify the drug concentration in the aliquot using UV-Vis spectrophotometry or

fluorescence spectroscopy at the drug's characteristic wavelength.

Calculation:

1. Calculate the cumulative percentage of drug released at each time point relative to the

total amount of drug initially loaded in the nanoparticles.

Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is for assessing the cytotoxicity of the drug-loaded nanoparticles on cancer and

normal cell lines.

Materials:

Cancer cell line (e.g., 4T1) and a normal cell line (e.g., MCF-10A)

Complete cell culture medium

Drug-loaded nanoparticles, empty nanoparticles, and free drug solution

Lactic acid solution (sterile)

96-well plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

DMSO

Procedure:

Cell Seeding:

1. Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere

overnight.

Treatment:
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1. Prepare serial dilutions of free drug, drug-loaded nanoparticles, and empty nanoparticles

in cell culture medium.

2. For "lactate-treated" wells, supplement the medium with 10 mM lactic acid.

3. Remove the old medium from the cells and add 100 µL of the treatment solutions to the

respective wells. Include untreated control wells.

4. Incubate the plates for 48-72 hours at 37°C in a CO₂ incubator.

MTT Addition:

1. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4

hours.

Formazan Solubilization:

1. Carefully remove the medium.

2. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

Absorbance Measurement:

1. Read the absorbance at 570 nm using a microplate reader.

Analysis:

1. Calculate cell viability as a percentage relative to the untreated control cells.

2. Plot the viability against the drug concentration and determine the IC₅₀ values using a

suitable curve-fitting software.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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